7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
7-benzyl-N-mesityl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3 and its molecular weight is 430.508. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
- Research has demonstrated various methods for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, exploring their structural complexities and potential as intermediates for further chemical reactions. For instance, one study detailed the reaction of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to produce novel tetraazatricyclo dodecenes, highlighting a pathway towards complex heterocyclic compounds (Denislamova et al., 2011).
Application in Drug Design
- Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their potential in drug design, especially as antifolates and antitumor agents. A study synthesized classical and nonclassical 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, evaluating them as inhibitors of dihydrofolate reductase (DHFR) and as potential antitumor agents. The classical compound showed excellent inhibition of human DHFR and significant antitumor activity in cell culture (Gangjee et al., 2007).
Exploration of Antiviral and Antibacterial Properties
- The pyrrolo[2,3-d]pyrimidine framework has also been explored for its antibacterial and antiviral properties. A study on the synthesis of new pyrimido[5′,4′:5,6]pyrano[2,3-d]pyrimidine-2,4,6(1H,3H)-triones revealed their potential antibacterial activity against gram-positive and gram-negative bacteria (Asadian et al., 2018). Another research effort focused on the anti-Hepatitis B virus activity of N4-β-D-glycoside pyrazolo[3,4-d]pyrimidine derivatives, showcasing their moderate to high antiviral activities (El‐Sayed et al., 2009).
Properties
IUPAC Name |
7-benzyl-1,3-dimethyl-2,4-dioxo-N-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-15-11-16(2)21(17(3)12-15)26-22(30)20-13-19-23(27(4)25(32)28(5)24(19)31)29(20)14-18-9-7-6-8-10-18/h6-13H,14H2,1-5H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSGAMJAOJLGHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC3=C(N2CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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